molecular formula C21H18F3N3O3 B2579222 N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide CAS No. 946288-36-4

N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2579222
CAS No.: 946288-36-4
M. Wt: 417.388
InChI Key: JDYRRMPSTRYWTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[6-(4-Methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a pyridazine ring substituted with a 4-methoxyphenyl group at the 6-position, connected via an ethoxyethyl linker to a 3-(trifluoromethyl)benzamide moiety. This structure combines a heterocyclic aromatic system with a trifluoromethyl group, which is often associated with enhanced metabolic stability and target binding affinity in medicinal chemistry .

Properties

IUPAC Name

N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O3/c1-29-17-7-5-14(6-8-17)18-9-10-19(27-26-18)30-12-11-25-20(28)15-3-2-4-16(13-15)21(22,23)24/h2-10,13H,11-12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYRRMPSTRYWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted aryl halide reacts with the pyridazine ring.

    Attachment of the Trifluoromethylbenzamide Moiety: This step involves the coupling of the pyridazine derivative with a trifluoromethylbenzoyl chloride in the presence of a base, such as triethylamine, to form the final benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Kinase Inhibition

Recent studies have highlighted the compound's potential as a kinase inhibitor. Specifically, it has shown significant inhibitory activity against several receptor tyrosine kinases, including:

  • EGFR (Epidermal Growth Factor Receptor) : The compound exhibited up to 92% inhibition at concentrations as low as 10 nM, indicating strong efficacy against this target, which is crucial in cancer therapy .
  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) : The compound demonstrated inhibitory activity ranging from 16% to 48% at similar concentrations, suggesting its potential in anti-angiogenic therapies .
  • PDGFRα (Platelet-Derived Growth Factor Receptor Alpha) : High selectivity and potency were noted, with inhibition levels reaching 77% for certain derivatives of the compound .

Anticancer Potential

The structural characteristics of N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide suggest that it may serve as a lead compound for developing new anticancer agents. Its ability to inhibit key signaling pathways involved in tumor growth positions it as a candidate for further development in oncology.

Case Study 1: Inhibition of Tumor Growth

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly reduced tumor size in xenograft models of breast cancer. The mechanism involved the downregulation of EGFR signaling pathways, leading to decreased cell proliferation and increased apoptosis rates in treated cells .

Case Study 2: Selectivity Profile

In another investigation, the selectivity of this compound was assessed against a panel of kinases. It was found that while it effectively inhibited EGFR and PDGFRα, it showed minimal activity against other kinases such as AKT and mTOR, suggesting a favorable selectivity profile that could minimize off-target effects .

Mechanism of Action

The mechanism of action of N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, while the methoxyphenyl group can influence its binding affinity and selectivity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Benzamide Scaffold

The compound shares the benzamide backbone with several analogs, including:

  • Ponatinib : A Bcr-Abl inhibitor containing a 3-(trifluoromethyl)benzamide group linked to an imidazo[1,2-b]pyridazine moiety .
  • N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide : A pyridine-based benzamide with a trifluoromethyl group and piperazine substitution .
  • 4-(6-((3-(Trifluoromethyl)phenethyl)amino)imidazo[1,2-b]pyridazin-3-yl)benzamide: Features an imidazopyridazine core and trifluoromethylphenyl substituent .
Table 1: Structural Features Comparison
Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Benzamide + pyridazine 4-Methoxyphenyl, ethoxyethyl linker, 3-CF3 ~437.4 (calculated)
Ponatinib Benzamide + imidazopyridazine 4-Methylphenyl, ethynyl linker, 3-CF3 533.5
N,N-Dimethyl-4-[6-(4-methyl-piperazin... Benzamide + pyridine 4-Methylpiperazinyl, 5-CF3 ~444.5 (calculated)
4-(6-((3-CF3-phenethyl)amino)imidazo... Benzamide + imidazopyridazine 3-CF3-phenethylamino, imidazopyridazine 425.4

Substituent Analysis

  • Trifluoromethyl Group : Present in all compared compounds, this group enhances lipophilicity and resistance to oxidative metabolism.
  • Linker Variations : The ethoxyethyl linker in the target compound contrasts with Ponatinib’s ethynyl linker, which may influence conformational flexibility and binding kinetics.

Sigma Receptor Binding

Sigma receptor ligands such as N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([125I]PIMBA) (Kd = 5.80 nM for sigma-1 receptors) share structural similarities with the target compound, particularly in the benzamide and methoxy groups.

Kinase Inhibition Potential

Ponatinib’s imidazopyridazine core is critical for Bcr-Abl inhibition. The target compound’s pyridazine system may exhibit weaker kinase binding due to reduced planarity compared to imidazopyridazine .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Compound logP (Predicted) Solubility (mg/mL) Metabolic Stability
Target Compound ~3.5 <0.1 (low) Moderate (CF3 group)
Ponatinib 4.8 0.05 High (imidazopyridazine)
[125I]PIMBA ~2.9 0.2 Low (iodine liability)
  • Metabolic Stability: The trifluoromethyl group in the target compound may slow hepatic clearance compared to non-fluorinated analogs.
  • Solubility : The ethoxyethyl linker could improve aqueous solubility relative to Ponatinib’s rigid ethynyl linker .

Therapeutic Potential

  • Oncology : As seen with Ponatinib (leukemia) and sigma receptor ligands (prostate cancer imaging/therapy) .
  • Antimicrobials : Pyridazine derivatives in show antimalarial activity, hinting at broader therapeutic utility.

Biological Activity

N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that has gained attention due to its potential biological activities. This compound features a complex structure that includes a pyridazine ring, a methoxyphenyl group, and a trifluoromethyl-substituted benzamide moiety. The unique arrangement of functional groups suggests diverse interactions with biological targets, making it a subject of research in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H19F3N2O3\text{C}_{19}\text{H}_{19}\text{F}_3\text{N}_2\text{O}_3

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The methoxy group may enhance lipophilicity, facilitating cellular uptake, while the trifluoromethyl group may influence the compound's binding affinity to target proteins. Preliminary studies suggest that it may act through the following mechanisms:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on various enzymes, indicating potential pathways for anticancer and anti-inflammatory activities.
  • Receptor Modulation : The structure allows for possible interactions with neurotransmitter receptors and other signaling pathways relevant to disease states.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have demonstrated that pyridazine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

  • Case Study : A derivative related to this compound was evaluated for its ability to inhibit BRAF(V600E) and EGFR pathways in vitro, showing promising results against various cancer cell lines .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. In vitro assays have shown that similar benzamide derivatives can reduce pro-inflammatory cytokine production, suggesting potential therapeutic applications in inflammatory diseases.

  • Research Findings : A study reported that benzamide derivatives demonstrated significant inhibition of TNF-alpha and IL-6 production in macrophage models .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored, particularly against resistant strains of bacteria. The presence of the methoxy group is believed to enhance the antibacterial efficacy.

  • Experimental Data : Compounds structurally related to this compound have shown activity against Gram-positive and Gram-negative bacteria in preliminary screenings .

Summary of Biological Activities

Activity Type Evidence/Findings
AnticancerInhibits BRAF(V600E), EGFR pathways; reduces cell proliferation
Anti-inflammatoryDecreases TNF-alpha and IL-6 levels in macrophages
AntimicrobialEffective against various bacterial strains

Q & A

Q. What are the recommended synthetic methodologies for N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide?

Methodological Answer: The synthesis of pyridazine-containing benzamide derivatives typically employs fragment-based coupling strategies. For example, describes a protocol where a pyridazine intermediate is reacted with a trifluoromethylbenzamide fragment under inert conditions. Key steps include:

  • Reagents : Dry toluene, trimethylaluminum (TMA) as a Lewis acid, and nitrogen purging to prevent oxidation.
  • Conditions : Heating at 110°C for 3 hours in a sand bath.
  • Purification : Medium-pressure liquid chromatography (MPLC) with ethyl acetate/hexane gradients (yield: ~23%).

Q. Table 1: Synthesis Parameters from Analogous Compounds

StepReagents/ConditionsYieldReference
CouplingTMA, toluene, 110°C22.9%
PurificationMPLC (EtOAc/hexane)-

Q. How should researchers assess the stability and handling risks of this compound?

Methodological Answer: Stability and hazard assessments are critical due to the compound’s trifluoromethyl and pyridazine groups. Key considerations include:

  • Decomposition : Analogous compounds (e.g., benzamide derivatives) decompose upon heating or prolonged light exposure. Differential scanning calorimetry (DSC) is recommended to identify thermal degradation thresholds .
  • Mutagenicity : Ames testing for anomeric amide derivatives (e.g., compound 3 in ) showed mutagenicity comparable to benzyl chloride. Use ventilation and PPE during handling .

Q. Table 2: Hazard Profile of Related Compounds

Risk FactorMitigation StrategyReference
Thermal instabilityStore at -20°C, avoid heating
MutagenicityUse fume hoods, PPE

Advanced Research Questions

Q. What computational strategies can predict the biological activity of this compound?

Methodological Answer: In silico approaches like molecular docking and quantitative structure-activity relationship (QSAR) modeling are effective. highlights pyridazine analogs as kinase inhibitors. Steps include:

  • Target Identification : Use databases (e.g., PDB) to select targets (e.g., FGFR4 or protein kinases).
  • Docking Software : AutoDock Vina or Schrödinger Suite for binding affinity simulations.
  • Validation : Compare results with in vitro assays (e.g., IC50 values from kinase inhibition studies) .

Q. How can structural modifications enhance metabolic stability while retaining activity?

Methodological Answer: and suggest modifying the pyridazine core or benzamide substituents:

  • Pyridazine Substitutions : Introduce electron-withdrawing groups (e.g., -CF3) to improve metabolic stability .
  • Benzamide Modifications : Replace the methoxyphenyl group with bioisosteres (e.g., pyrimidine) to optimize lipophilicity (logP) .

Q. Table 3: Structure-Activity Relationship (SAR) Trends

ModificationEffect on ActivityReference
Trifluoromethyl group↑ Metabolic stability
Pyridazine core↑ Kinase binding affinity

Q. What analytical techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR for structural confirmation (e.g., pyridazine protons at δ 8.5–9.0 ppm) .
  • LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for analogs: ~475.08) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry (e.g., ’s protocol for thiazolo-pyrimidines) .

Data Contradictions and Resolutions

  • Synthetic Yields : reports a 23% yield for a pyridazine-benzamide analog, while notes 32% yields for similar compounds. Optimize stoichiometry or catalyst loading to address variability .
  • Mutagenicity : Compound 3 in shows lower mutagenicity than other anomeric amides. Validate via Ames II testing for the target compound .

Key Research Gaps

  • In Vivo Pharmacokinetics : No data on oral bioavailability or half-life. Proposed methodology: Rodent studies with LC-MS/MS plasma analysis.
  • Off-Target Effects : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorescence-based assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.